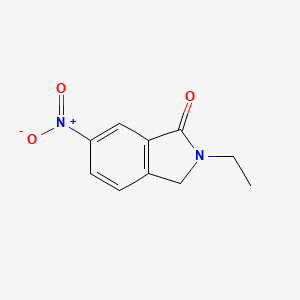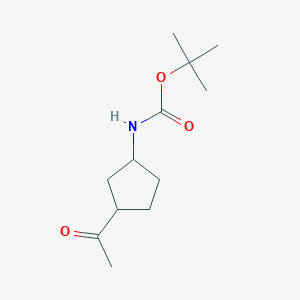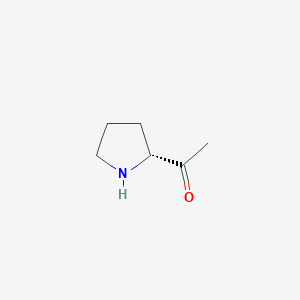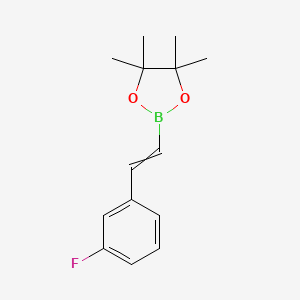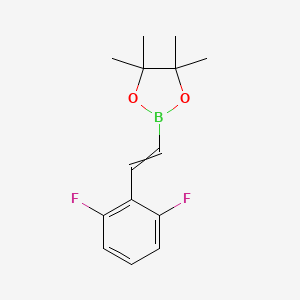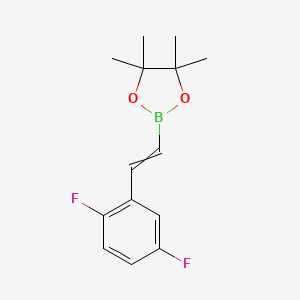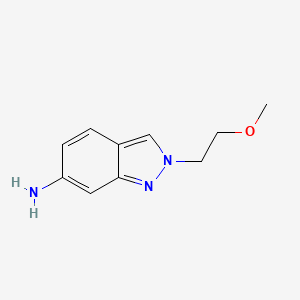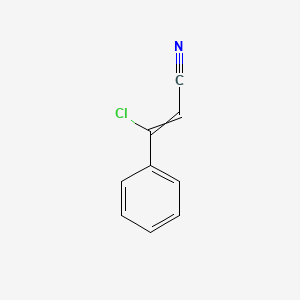
3-氯-3-苯基丙-2-烯腈
描述
3-Chloro-3-phenylprop-2-enenitrile is a useful research compound. Its molecular formula is C9H6ClN and its molecular weight is 163.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-3-phenylprop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-3-phenylprop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
光异构化研究: 已经研究了与 3-苯基-3-(N-取代氨基)-丙-2-烯腈相关的化合物的 E/Z 光异构化,其中包括 3-氯-3-苯基丙-2-烯腈。这项研究提供了对反应机理的见解,该机理仅涉及单重态,绕过三重态 (Chiacchio, Musumarra, & Purrello, 1988)。
抗菌活性: 一些 3-苯基丙-2-烯-1-酮的衍生物(可以使用涉及 3-氯-3-苯基丙-2-烯腈的反应合成)已经证明具有显着的抗菌活性。这表明在开发抗菌剂方面具有潜在应用 (Balaji 等人,2016)。
分子结构研究: 实验和理论方法被用于研究 3-苯基丙-2-烯腈的衍生物。这项研究提供了有关它们在不同状态下的分子结构和行为的宝贵信息 (Jasiński 等人,2016)。
有机合成应用: 研究表明,涉及与 3-氯-3-苯基丙-2-烯腈密切相关的化合物(如 3-苯基丙-2-炔腈)的反应可以导致新型有机化合物的产生。这对合成有机化学具有影响 (Belyaeva 等人,2017)。
催化应用: 对芳基丙烯的碱催化异构化的研究(其中包括结构上与 3-氯-3-苯基丙-2-烯腈相似的化合物)提供了对其催化行为和在各种化学反应中的潜在应用的见解 (Nour & Hassan, 1970)。
药物应用: 已经研究了一些 3-苯基丙-2-烯腈的衍生物作为抗癌剂的潜力。这项研究对开发新的治疗化合物具有重要意义 (Kalalbandi & Seetharamappa, 2015)。
电光研究: 已经探索了某些 3-苯基丙-2-烯腈衍生物的电光和电荷传输特性,表明在材料科学和电子学方面具有潜在应用 (Irfan 等人,2015)。
属性
IUPAC Name |
3-chloro-3-phenylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9(6-7-11)8-4-2-1-3-5-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKYEBRJHLHHOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901295556 | |
| Record name | 3-Chloro-3-phenyl-2-propenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78583-84-3 | |
| Record name | 3-Chloro-3-phenyl-2-propenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78583-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-3-phenyl-2-propenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


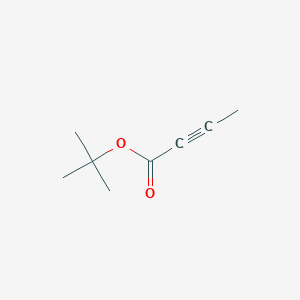
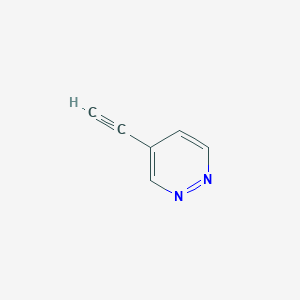
amine](/img/structure/B8058812.png)
![6-[(Tert-butoxycarbonyl)amino]-4-methylnicotinicacid](/img/structure/B8058816.png)
